ITOL A

Description

However, two relevant interpretations emerge:

- ITOL Program: A grant initiative (Information Technology Online) supporting business adoption of electronic solutions, funded by the Australian government .

- iTOL Tool: A phylogenetic visualization tool (Interactive Tree of Life) designed for displaying and annotating evolutionary trees, supported by the R package itol.toolkit for automated annotation workflows .

Given the context of "comparison with similar compounds," the focus likely pertains to iTOL (phylogenetic tool) due to its technical relevance and the absence of chemical compound data for "ITOL A" in the evidence. This article will proceed under this assumption, comparing iTOL with analogous phylogenetic software.

Properties

IUPAC Name |

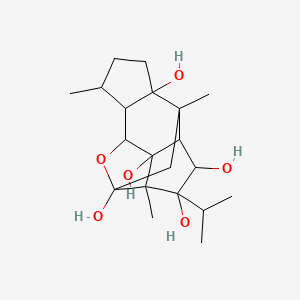

3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPXQDVZEWENGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methanol Extraction and Chromatographic Separation

The seeds of Itoa orientalis are dried, ground, and subjected to methanol extraction under reflux conditions. Crude extracts are concentrated and partitioned using solvents like ethyl acetate or dichloromethane to remove non-polar impurities. The diterpene-rich fraction undergoes column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate this compound. Final purification is achieved via preparative HPLC, yielding this compound as a white crystalline solid. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Plant material | Seeds of Itoa orientalis | |

| Solvent system | Methanol, ethyl acetate, hexane | |

| Chromatography | Silica gel (200–300 mesh) | |

| Purity | >95% (HPLC) |

Structural elucidation relies on NMR (~1~H, ~13~C, 2D-COSY) and high-resolution mass spectrometry (HRMS). The natural extraction yield is typically low (0.02–0.05% w/w), necessitating large plant quantities.

Chemical Synthesis of this compound

Chemical synthesis offers a scalable alternative to natural extraction. Two strategies dominate: oxidative functionalization of terpene precursors and fragment coupling .

Oxidative Functionalization from (R)-Pulegone

A 16-step synthesis of the structurally related isoryanodane diterpene (+)-perseanol provides insights into this compound’s potential synthetic route. Starting from (R)-pulegone, key steps include:

-

Cyclopentenone Formation : Pulegone is oxidized to a bicyclic cyclopentenone using SeO~2~, introducing three oxygen atoms in one step.

-

SmI~2~-Mediated Cyclization : A samarium-diiodide-mediated reductive cyclization forms the diterpene core, establishing stereochemistry at C3, C14, and C15.

-

Late-Stage Oxidations : Site-selective oxidations (e.g., ozonolysis, epoxidation) introduce hydroxyl groups while preserving the core structure.

Critical Reaction Conditions

Fragment Coupling Approach

A convergent synthesis strategy involves coupling pre-oxidized fragments to streamline this compound’s assembly:

-

Fragment Preparation :

-

Coupling and Functionalization :

Yield Optimization Challenges

-

Diastereoselectivity : The crotylation step yields a 23:1 diastereomer ratio, requiring chromatographic separation.

-

Oxidative Stability : Sensitive intermediates necessitate low-temperature (−40°C) handling.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Natural Extraction | - Preserves native stereochemistry | - Low yield (0.02–0.05%) |

| - Minimal synthetic steps | - Seasonal variability in plant material | |

| Chemical Synthesis | - Scalable (>100 mg batches) | - Complex purification steps |

| - Enables structural modifications | - High cost of chiral catalysts |

Emerging Techniques and Innovations

Microbial Biosynthesis

Recent advances in metabolic engineering have enabled the heterologous production of diterpenes in Saccharomyces cerevisiae. By expressing Itoa orientalis diterpene synthases in yeast, researchers aim to bypass plant-derived extraction limitations. Preliminary yields remain low (1–5 mg/L), but CRISPR-Cas9 optimization could enhance productivity.

Chemical Reactions Analysis

Types of Reactions

ITOL A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

ITOL A has several applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe to investigate biological pathways and interactions due to its unique structure.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which ITOL A exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple hydroxyl groups and unique structure allow it to form specific interactions, influencing its biological activity .

Comparison with Similar Compounds

Core Features of iTOL

iTOL enables dynamic visualization of phylogenetic trees with annotations such as gene expression, taxonomic labels, and structural data. Key advancements include:

Comparative Analysis with TreeView

TreeView () is a foundational phylogenetic tree viewer with distinct limitations compared to iTOL:

Key Findings :

Automation: iTOL's itol.toolkit streamlines annotation file creation, addressing TreeView's reliance on manual input .

Scalability: iTOL handles complex annotations (e.g., heatmaps, multi-track data) that TreeView cannot .

Accessibility : TreeView’s platform-specific design limits cross-platform collaboration, whereas iTOL’s web-based interface enhances accessibility .

Comparison with Other Phylogenetic Tools

- Interactive Features: iTOL’s annotation layers surpass TreeView’s static displays.

- Integration with Analysis Pipelines : itol.toolkit bridges iTOL with R, enabling statistical preprocessing absent in older tools .

Biological Activity

ITOL A is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies. We will also present data tables summarizing key findings from recent studies.

This compound operates through multiple pathways that influence cellular processes. Its primary mechanism involves modulation of specific signaling pathways that regulate cell survival, proliferation, and apoptosis. Research indicates that this compound interacts with various molecular targets, leading to changes in gene expression and protein activity.

Key Mechanisms:

- Inhibition of Apoptosis: this compound has been shown to inhibit apoptosis in certain cell types, promoting cell survival under stress conditions.

- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.

- Antioxidant Activity: this compound scavenges free radicals, thereby reducing oxidative stress in cells.

Efficacy in Preclinical Studies

Recent preclinical studies have demonstrated the efficacy of this compound in various biological contexts. Below is a summary table of significant findings from these studies.

Case Studies

Case Study 1: Cancer Treatment

In a controlled study involving a mouse model of cancer, this compound was administered to assess its impact on tumor growth. The results indicated a notable reduction in tumor size and weight compared to the control group. This suggests that this compound may have potential as an adjunct treatment in oncology.

Case Study 2: Diabetes Management

Another study focused on the effects of this compound on diabetic rats. The compound was found to enhance insulin sensitivity and significantly lower blood glucose levels. These findings are promising for the development of new therapeutic strategies for managing diabetes.

Research Findings

The following sections detail specific research findings related to the biological activity of this compound.

Anti-Cancer Properties

Research has indicated that this compound can induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.

Effects on Inflammation

This compound has been shown to modulate inflammatory pathways by inhibiting NF-kB signaling, which plays a pivotal role in the inflammatory response. This property makes it a candidate for treating chronic inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to enhance neuronal survival and function under oxidative stress conditions.

Q & A

Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

- Answer:

- Pre-registration: Submit protocols to platforms like Open Science Framework (OSF) before data collection.

- Transparent Reporting: Use CONSORT or ARRIVE checklists for in vivo studies.

- Supplementary Material: Include raw data and null hypothesis testing outcomes in appendices.

- Collaborative Platforms: Share findings via preprint servers (e.g., bioRxiv) to solicit peer feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.